molecular formula C15H17NO3S B6372635 4-(3-N,N-Dimethylsulfamoylphenyl)-2-methylphenol CAS No. 1261888-44-1

4-(3-N,N-Dimethylsulfamoylphenyl)-2-methylphenol

Cat. No.: B6372635
CAS No.: 1261888-44-1
M. Wt: 291.4 g/mol
InChI Key: PVLDRIMTQGBCFR-UHFFFAOYSA-N
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Description

4-(3-N,N-Dimethylsulfamoylphenyl)-2-methylphenol is an organic compound that features a phenolic group and a dimethylsulfamoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-methylphenol typically involves the reaction of 3-N,N-Dimethylsulfamoylphenylboronic acid with a suitable phenol derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-N,N-Dimethylsulfamoylphenyl)-2-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The phenolic hydrogen can be substituted with various electrophiles, such as alkyl or acyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

4-(3-N,N-Dimethylsulfamoylphenyl)-2-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can form hydrogen bonds with active site residues, while the dimethylsulfamoyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
  • 4-(Methanesulfonyl)phenylboronic acid
  • 4-(Methylthio)phenylboronic acid

Uniqueness

4-(3-N,N-Dimethylsulfamoylphenyl)-2-methylphenol is unique due to the presence of both a phenolic group and a dimethylsulfamoyl substituent. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(4-hydroxy-3-methylphenyl)-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-11-9-13(7-8-15(11)17)12-5-4-6-14(10-12)20(18,19)16(2)3/h4-10,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLDRIMTQGBCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)S(=O)(=O)N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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